molecular formula C2H3Cl2Si B14862213 (Dichloro)ethylsilane

(Dichloro)ethylsilane

Cat. No.: B14862213
M. Wt: 126.03 g/mol
InChI Key: AZDLAMRFVIUCIP-UHFFFAOYSA-N
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Description

(Dichloro)ethylsilane, also known as ethyl dichlorosilane, is an organosilicon compound with the chemical formula C2H5SiCl2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity with water and other nucleophiles, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Dichloro)ethylsilane typically involves the reaction of silicon with ethyl chloride in the presence of a copper catalyst. . The reaction proceeds as follows:

Si+2C2H5ClC2H5SiCl2\text{Si} + 2\text{C}_2\text{H}_5\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{SiCl}_2 Si+2C2​H5​Cl→C2​H5​SiCl2​

The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows the same Müller-Rochow process but on a larger scale. The process involves the use of fluid bed reactors to ensure efficient mixing and temperature control. The raw silane mixture is then separated into its constituent silanes through column distillation .

Chemical Reactions Analysis

Types of Reactions

(Dichloro)ethylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form ethylsilanediol and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form ethoxysilanes.

    Aminolysis: Reacts with amines to form aminosilanes.

    Reduction: Can be reduced to ethylsilane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Water: Hydrolysis reaction to form silanediols.

    Alcohols: Alcoholysis reaction to form ethoxysilanes.

    Amines: Aminolysis reaction to form aminosilanes.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed

    Ethylsilanediol: Formed from hydrolysis.

    Ethoxysilanes: Formed from alcoholysis.

    Aminosilanes: Formed from aminolysis.

    Ethylsilane: Formed from reduction.

Mechanism of Action

The mechanism of action of (Dichloro)ethylsilane involves its reactivity with nucleophiles, such as water, alcohols, and amines. The silicon atom in this compound is highly electrophilic due to the presence of two electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of various silane derivatives. The molecular targets and pathways involved in these reactions are primarily based on the electrophilic nature of the silicon atom and its ability to form stable bonds with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dichloro)ethylsilane is unique due to its ethyl group, which imparts different reactivity and physical properties compared to its methyl-substituted counterparts. The presence of the ethyl group can influence the compound’s boiling point, solubility, and reactivity with various nucleophiles, making it suitable for specific applications where other silanes may not be as effective .

Properties

Molecular Formula

C2H3Cl2Si

Molecular Weight

126.03 g/mol

InChI

InChI=1S/C2H3Cl2Si/c3-2(4)1-5/h2H,1H2

InChI Key

AZDLAMRFVIUCIP-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)[Si]

Origin of Product

United States

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